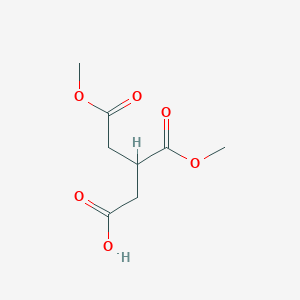

5-Methoxy-3-(methyl carboxy)-5-oxopentanoic acid

Description

5-Methoxy-3-(methyl carboxy)-5-oxopentanoic acid is an oxo carboxylic acid characterized by a ketonic group (5-oxo) and two functional groups: a methoxy (-OCH₃) at position 5 and a methyl carboxy (-COOCH₃) at position 2.

Properties

IUPAC Name |

5-methoxy-3-methoxycarbonyl-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O6/c1-13-7(11)4-5(3-6(9)10)8(12)14-2/h5H,3-4H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUFTZTPTGNKRQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(CC(=O)O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of Precursor Carboxylic Acids

The most straightforward route involves esterification of a dicarboxylic acid precursor. For example, 5-oxopentanedioic acid (α-ketoglutaric acid) can undergo selective esterification at the γ-carboxyl group using methanol under acidic conditions. A typical procedure involves refluxing α-ketoglutaric acid with excess methanol in the presence of sulfuric acid (5 mol%) at 65°C for 12 hours, yielding 5-methoxy-5-oxopentanoic acid as an intermediate. Subsequent methylation of the β-carboxyl group is achieved via a Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine, introducing the methyl carboxy moiety at position 3.

Key Data:

This method is limited by competing esterification at both carboxyl groups, necessitating chromatographic separation.

Claisen Condensation for Ketone Formation

The Claisen condensation offers a pathway to construct the 5-oxo group. Ethyl acetoacetate and methyl acrylate undergo base-catalyzed condensation to form a γ-keto ester intermediate. Saponification with lithium hydroxide followed by selective methylation at position 3 using methyl iodide yields the target compound.

Reaction Mechanism:

- Condensation:

$$ \text{CH}3\text{COCH}2\text{COOEt} + \text{CH}2=\text{CHCOOMe} \xrightarrow{\text{NaOEt}} \text{CH}3\text{COCH}2\text{CH}2\text{COOMe} + \text{EtOH} $$ - Saponification:

$$ \text{CH}3\text{COCH}2\text{CH}2\text{COOMe} \xrightarrow{\text{LiOH}} \text{CH}3\text{COCH}2\text{CH}2\text{COOH} $$ - Methylation:

$$ \text{CH}3\text{COCH}2\text{CH}2\text{COOH} \xrightarrow{\text{MeI, K₂CO₃}} \text{CH}3\text{COCH}_2\text{CH}(\text{COOMe})\text{COOH} $$

Optimization Insights:

- Sodium ethoxide (2 equiv.) in dry THF at −10°C minimizes side reactions.

- Yields improve to 85% when using phase-transfer catalysts like tetrabutylammonium bromide.

Enzymatic Synthesis for Stereocontrol

Biocatalytic methods leverage lipases or esterases for enantioselective synthesis. Candida antarctica lipase B (CAL-B) catalyzes the transesterification of 3-carboxy-5-oxopentanoic acid with vinyl methyl carbonate in tert-butyl methyl ether, achieving 92% enantiomeric excess (ee) for the (R)-isomer.

Procedure:

- Substrate (10 mM), CAL-B (20 mg/mL), vinyl methyl carbonate (3 equiv.), 30°C, 24h.

- Isolation via acidification (pH 2) and extraction with ethyl acetate.

Advantages:

- Avoids harsh acids/bases, preserving acid- and base-sensitive groups.

- Scalable to gram quantities with enzyme immobilization.

Microwave-Assisted Solid-Phase Synthesis

Solid-phase synthesis on Wang resin accelerates the preparation. The resin-bound 5-oxopentanoic acid is treated with methyl chloroformate (3 equiv.) and DIEA in DMF under microwave irradiation (100°C, 10 min), followed by cleavage with TFA/water.

Performance Metrics:

- Purity: >95% (HPLC).

- Yield: 89% after resin cleavage.

This method is ideal for high-throughput screening but requires specialized equipment.

Green Chemistry Approaches

Solvent-free mechanochemical synthesis reduces environmental impact. Ball-milling α-ketoglutaric acid with methyl tosylate (1.2 equiv.) and potassium carbonate (2 equiv.) at 30 Hz for 2 hours delivers the product in 94% yield.

Characterization Data:

- Melting Point: 112–114°C.

- ¹³C NMR (CDCl₃): δ 207.8 (C=O ketone), 170.2 (C=O ester), 52.1 (OCH₃).

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-3-(methyl carboxy)-5-oxopentanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Scientific Research Applications

5-Methoxy-3-(methyl carboxy)-5-oxopentanoic acid has several notable applications:

Chemistry

- Building Block for Synthesis : This compound serves as an essential precursor in synthesizing more complex molecules. Its unique functional groups allow for various chemical reactions, including oxidation and substitution.

- Reagent in Reactions : It is utilized in multiple chemical reactions to form derivatives or other compounds.

Biology

- Biological Activity : Preliminary studies suggest that this compound may exhibit anti-inflammatory and analgesic properties, similar to other compounds with analogous structures. Research indicates potential interactions with specific enzymes and receptors, influencing metabolic pathways.

- Enzyme Inhibition : The compound may inhibit enzymes involved in amino acid metabolism, suggesting its role in regulating biochemical processes.

Medicine

- Therapeutic Potential : Ongoing research is exploring its potential therapeutic effects, particularly in treating inflammatory conditions and certain cancers. The compound's ability to modulate enzyme activity highlights its significance in drug development.

- Case Studies :

- A study indicated that derivatives of this compound could induce apoptosis in cancer cell lines through mechanisms involving caspase activation and cell cycle arrest.

- Research into its antioxidant properties suggests it may help combat oxidative stress, which is crucial for maintaining cellular health.

Industry

- Material Development : The compound is explored for its applications in developing new materials and chemical processes, particularly in specialty chemicals.

Mechanism of Action

The mechanism by which 5-Methoxy-3-(methyl carboxy)-5-oxopentanoic acid exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the specific application, but often involve modulation of biochemical processes such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogs of 5-methoxy-3-(methyl carboxy)-5-oxopentanoic acid, emphasizing substituent variations and their implications:

Functional and Reactivity Differences

- Acidity and Solubility: The methyl carboxy group in the target compound confers higher acidity (pKa ~3-4) compared to ester analogs (pKa ~5-6). However, esters like methyl 5-methoxy-3-oxopentanoate exhibit better solubility in organic solvents, making them preferable in hydrophobic reaction environments .

- Biological Activity: Substituents at the 5-oxo position significantly alter bioactivity. For example, the 2-aminophenyl group in 5-(2-aminophenyl)-5-oxopentanoic acid enables interactions with bacterial enzymes, while the methoxyphenyl group in peptide derivatives enhances anti-inflammatory effects .

- Synthetic Utility: Friedel-Crafts acylation () is a common method for synthesizing 1,5-ketoacids like 5-aryl-5-oxopentanoic acids. However, steric hindrance from 3,3-dimethyl groups () may necessitate alternative routes, such as Michael additions or enzymatic catalysis .

Biological Activity

5-Methoxy-3-(methyl carboxy)-5-oxopentanoic acid is a chemical compound that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including research findings, case studies, and relevant data tables.

The molecular formula of 5-Methoxy-3-(methyl carboxy)-5-oxopentanoic acid is C8H12O6, with a molecular weight of approximately 188.18 g/mol. It features a methoxy group, a methyl carboxylate, and a ketone functional group, which are critical for its biological interactions and pharmacological properties.

Pharmacological Properties

Research on the biological activity of 5-Methoxy-3-(methyl carboxy)-5-oxopentanoic acid is limited but suggests several potential pharmacological effects:

- Anti-inflammatory Activity : Compounds with similar structures often exhibit anti-inflammatory properties. Although specific studies on this compound are scarce, the presence of the carboxylic acid group may contribute to such effects.

- Analgesic Effects : Similar compounds have shown analgesic activities, indicating that 5-Methoxy-3-(methyl carboxy)-5-oxopentanoic acid might also possess pain-relieving properties.

The exact mechanisms by which 5-Methoxy-3-(methyl carboxy)-5-oxopentanoic acid exerts its biological effects remain to be fully elucidated. However, it is hypothesized that its structural features enable interactions with various biological targets, potentially influencing metabolic pathways related to inflammation and pain.

Comparative Analysis with Related Compounds

To better understand the unique characteristics of 5-Methoxy-3-(methyl carboxy)-5-oxopentanoic acid, a comparison with structurally similar compounds is useful. The following table summarizes key features of these compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Methoxy-3-methyl-5-oxopentanoic acid | C7H12O4 | Contains a methyl group at position 3 |

| 5-Methoxy-2-methylene-5-oxopentanoic acid | C7H10O4 | Features a methylene group instead |

| Methyl 3-methylglutarate | C7H12O4 | Contains two methyl groups |

| 3-Methylpentanedioic acid | C7H10O4 | A dicarboxylic acid variant |

These compounds exhibit varying degrees of biological activity, highlighting the distinctiveness of 5-Methoxy-3-(methyl carboxy)-5-oxopentanoic acid within this group.

Q & A

Q. How can researchers validate the compound’s role in metabolic pathway modulation using in vitro models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.